2-(3,4-dimethoxyphenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
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Overview
Description
The compound “2-(3,4-dimethoxyphenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide” is a complex organic molecule. It contains several functional groups including a thiazole ring, an amide group, and multiple aromatic rings .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings, a thiazole ring, and an amide group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrolysis reactions, while the aromatic rings might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and an amide group might affect its solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Structural Analysis
- The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, similar in structure, was synthesized for crystal structure determination using X-ray diffraction, emphasizing the importance of such compounds in crystallography and molecular structure analysis (Prabhuswamy et al., 2016).
Anticancer Activity
- Novel thiazole-5-carboxamide derivatives, structurally related, have shown significant anticancer activity against various cell lines, highlighting the potential of such compounds in cancer research (Cai et al., 2016).
Anti-Inflammatory Applications
- Derivatives of similar compounds have been explored for their anti-inflammatory properties, indicating their potential use in the development of new anti-inflammatory drugs (El‐Hawash & El-Mallah, 1998).
Antimicrobial and Antipathogenic Properties
- Some derivatives have been studied for their antimicrobial and antipathogenic activities, particularly against biofilm-forming bacterial strains, suggesting their application in combating microbial infections (Limban et al., 2011).
Radioligand Binding Studies
- Compounds incorporating trifluoromethyl-containing heterocycles were studied for their influence on neuronal NMDA receptors, indicating the use of such compounds in neurological research (Sokolov et al., 2018).
Material Science Applications
- These compounds have been used in the synthesis of new aromatic polyamides with potential applications in material science, particularly in developing new polymers with unique properties (More et al., 2010).
Antitubercular and Antibacterial Activities
- Novel carboxamide derivatives have shown potent antitubercular and antibacterial activities, underscoring the significance of such compounds in developing new antimicrobial agents (Bodige et al., 2020).
Safety and Hazards
Mechanism of Action
Target of action
The compound contains a thiazole ring, which is a common structural motif in many pharmaceuticals and biologically active molecules. Thiazole derivatives have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer activities .
Pharmacokinetics
The compound contains both lipophilic (methyl and trifluoromethyl groups) and hydrophilic (thiazole ring) parts, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the dimethoxyphenyl group might enhance its metabolic stability .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3S/c1-11-17(18(26)25-14-6-4-5-13(10-14)20(21,22)23)29-19(24-11)12-7-8-15(27-2)16(9-12)28-3/h4-10H,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBQINOAXZDVSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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